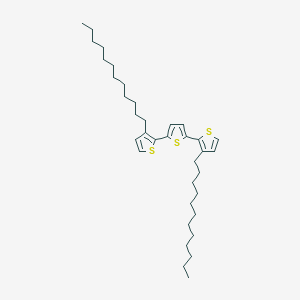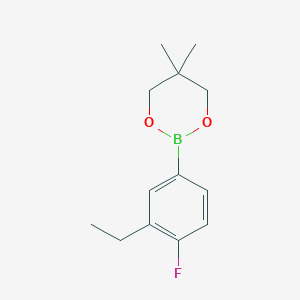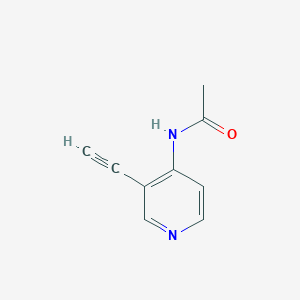
N-(3-Ethynylpyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethynylpyridin-4-yl)acetamide is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol It is a derivative of acetamide, featuring an ethynyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylpyridin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-ethynylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free methods and electrosynthesis are also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
N-(3-Ethynylpyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to yield piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted acetamides.
科学的研究の応用
N-(3-Ethynylpyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts
作用機序
The mechanism of action of N-(3-Ethynylpyridin-4-yl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(3-Ethylphenyl)-2-(4-oxo 1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide : A synthetic compound with potential as a chemokine receptor modulator.
- 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide : Exhibits anti-inflammatory, analgesic, and antimicrobial properties .
Uniqueness
N-(3-Ethynylpyridin-4-yl)acetamide is unique due to its ethynyl group, which imparts distinct reactivity and interaction profiles compared to other acetamide derivatives. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
N-(3-ethynylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H8N2O/c1-3-8-6-10-5-4-9(8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) |
InChIキー |
JKSKRUCNQODSSF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=NC=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)

![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)

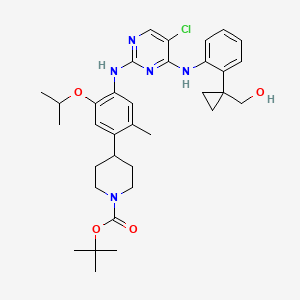
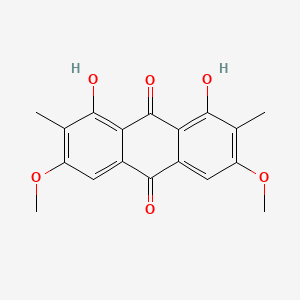
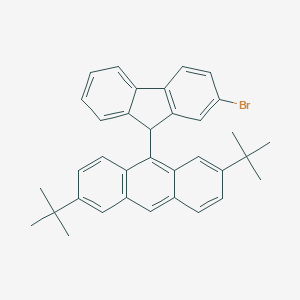
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)

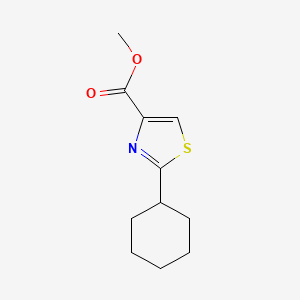
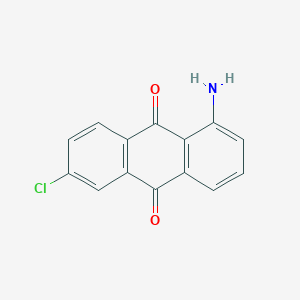
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
